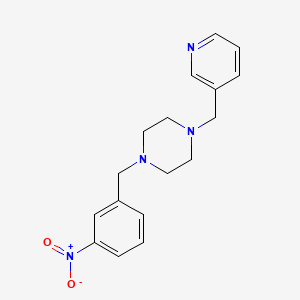
ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate
説明
Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate, also known as Etizolam, is a benzodiazepine analog that has gained popularity in the research community due to its unique properties. Etizolam has been shown to have anxiolytic, hypnotic, and muscle relaxant effects, making it a valuable tool for studying the central nervous system.
作用機序
Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate acts as a positive allosteric modulator of the GABA(A) receptor, increasing the affinity of the receptor for GABA. This leads to increased chloride ion influx into the neuron, resulting in hyperpolarization and decreased neuronal excitability.
Biochemical and Physiological Effects:
ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been shown to have anxiolytic, hypnotic, and muscle relaxant effects in animal models. It has also been shown to have anticonvulsant properties. ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been shown to have a similar binding profile to benzodiazepines, but with a shorter half-life and faster onset of action.
実験室実験の利点と制限
One advantage of using ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate in lab experiments is its unique pharmacological profile. It has been shown to have anxiolytic effects without causing sedation, making it a valuable tool for studying anxiety. However, one limitation of using ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate is its short half-life, which may make it difficult to study long-term effects.
将来の方向性
There are many potential future directions for research on ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the study of the effects of ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate on different subtypes of the GABA(A) receptor. Additionally, there is a need for more research on the long-term effects of ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate use.
科学的研究の応用
Ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has been used extensively in scientific research to study the central nervous system. It has been shown to have anxiolytic effects in animal models of anxiety, and has also been used to study the effects of benzodiazepine withdrawal. ethyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate has also been used to study the role of the GABA(A) receptor in the central nervous system.
特性
IUPAC Name |
ethyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)12-5-7-18(8-6-12)10-11-3-4-13(16)14(17)9-11/h3-4,9,12H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCYWRJFZQAHNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,4-dichlorobenzyl)isonipecotate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)


![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)
![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)


![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)
![2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)